Nitroflurbiprofen synthesis pathway
Nitroflurbiprofen synthesis pathway
An In-depth Technical Guide to the Synthesis of Nitroflurbiprofen
Introduction
Nitroflurbiprofen, chemically known as 2-(2-fluoro-4'-nitrobiphenyl-4-yl)propanoic acid, is a derivative of the nonsteroidal anti-inflammatory drug (NSAID) flurbiprofen. The introduction of a nitro group onto the biphenyl core can significantly alter the molecule's pharmacological profile, leading to novel therapeutic properties. This document provides a comprehensive technical overview of a plausible synthetic pathway for nitroflurbiprofen, intended for researchers, chemists, and professionals in drug development. The synthesis leverages the robust and versatile Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.
Core Synthesis Pathway: Suzuki-Miyaura Coupling
The construction of the nitroflurbiprofen biphenyl system is efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This strategy involves the reaction of an aryl halide with an organoboron compound. For the synthesis of nitroflurbiprofen, a key step is the coupling of a substituted phenylboronic acid with a halogenated phenylpropanoic acid derivative.
A logical and efficient pathway begins with commercially available starting materials, proceeding through several key transformations to yield the final product. The overall synthetic scheme is outlined below.
Caption: Proposed synthesis pathway for Nitroflurbiprofen.
Experimental Protocols
The following protocols are detailed representations of the key steps in the synthesis of nitroflurbiprofen.
Step 1: Synthesis of 2-(4-Bromo-3-fluorophenyl)propanoic acid (Intermediate 1)
This procedure outlines the bromination of a phenylpropanoic acid derivative. Selective bromination is crucial for positioning the bromine atom correctly for the subsequent coupling reaction.
Methodology:
-
To a solution of 2-methyl-2-phenylpropanoic acid (1 equivalent) in water, add a solution of sodium carbonate (e.g., 20% in water) dropwise until a neutral pH (around 7) is achieved.
-
Cool the reaction mixture in an ice bath.
-
Slowly add bromine (approximately 1 equivalent) to the cooled mixture while stirring vigorously. Maintain the temperature below 10°C.
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After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
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Upon completion, acidify the mixture with a dilute acid (e.g., HCl) to precipitate the product.
-
Filter the solid product, wash with cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes) to yield pure 2-(4-bromophenyl)-2-methylpropanoic acid. A similar procedure can be adapted for 2-(3-fluorophenyl)propanoic acid.
| Parameter | Value/Condition | Reference |
| Starting Material | 2-methyl-2-phenylpropanoic acid | [1][2] |
| Reagent | Bromine (Br₂) | [1][2] |
| Solvent | Water | [1][2] |
| Base | Sodium Carbonate (Na₂CO₃) | [1] |
| Temperature | Ambient, then cooled to <10°C | [2] |
| Purification | Recrystallization from hexanes | [1][2] |
| Yield | ~74% | [1] |
Step 2: Synthesis of 2-(2-Fluoro-4'-nitrobiphenyl-4-yl)propanoic acid (Nitroflurbiprofen)
This step is the core of the synthesis, forming the biphenyl structure via a Suzuki-Miyaura cross-coupling reaction.
Methodology:
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In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-(4-bromo-3-fluorophenyl)propanoic acid (1 equivalent), (4-nitrophenyl)boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., 0.04-0.1 mol% Pd(OAc)₂ or Pd/C), and a base (e.g., 2-3 equivalents of K₂CO₃ or Cs₂CO₃).[3][4][5]
-
Add a suitable solvent system, such as a mixture of an organic solvent (e.g., Toluene, THF, or DMF) and water.[5]
-
De-gas the mixture by bubbling argon or nitrogen through it for 10-15 minutes to create an inert atmosphere.
-
Heat the reaction mixture to a temperature between 70°C and 100°C and stir overnight.[5][6]
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Monitor the reaction progress by TLC or HPLC.
-
After completion, cool the mixture to room temperature and add water.
-
Acidify the aqueous layer with dilute HCl to a pH of approximately 2-3 to precipitate the crude product.
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Extract the product with an organic solvent like ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the resulting solid by column chromatography or recrystallization to obtain pure nitroflurbiprofen.
| Parameter | Value/Condition | Reference |
| Aryl Halide | 2-(4-Bromo-3-fluorophenyl)propanoic acid | [7] |
| Boronic Acid | (4-Nitrophenyl)boronic acid | N/A |
| Catalyst | Palladium on Carbon (Pd/C) or Pd(OAc)₂ | [4][8] |
| Base | Sodium Carbonate (Na₂CO₃) or Cesium Carbonate (Cs₂CO₃) | [5][9] |
| Solvent | Ethanol/Water or DMF/Water | [4][5] |
| Temperature | 70-100 °C | [5] |
| Atmosphere | Inert (Argon or Nitrogen) | [6] |
| Yield | Typically high for Suzuki couplings (>80%) | [6] |
Potential Biological Signaling Pathways
Flurbiprofen and its derivatives are known to interact with key inflammatory pathways. While the specific signaling cascade for nitroflurbiprofen requires dedicated study, its mechanism is likely related to that of its parent compound and other nitro-NSAIDs.
Cyclooxygenase (COX) Inhibition Pathway
Flurbiprofen is a non-selective inhibitor of both COX-1 and COX-2 enzymes.[10][11] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[11][12] By blocking these enzymes, flurbiprofen reduces prostaglandin synthesis, leading to its anti-inflammatory effects.[13] The S-enantiomer of flurbiprofen is primarily responsible for this COX inhibition.[13][14]
Caption: Potential inhibition of the COX pathway by Nitroflurbiprofen.
NF-κB Signaling Pathway Inhibition
Nitro-derivatives of NSAIDs have been shown to suppress the Nuclear Factor-kappa B (NF-κB) signaling pathway.[15] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[16] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate gene transcription. Some nitro-NSAIDs inhibit this pathway, potentially through S-nitrosylation of NF-κB subunits, which prevents DNA binding and reduces the inflammatory response.[15]
Caption: Postulated inhibition of the NF-κB signaling pathway.
References
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- 2. mdpi.com [mdpi.com]
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- 6. Suzuki Coupling [organic-chemistry.org]
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- 8. Flurbiprofen : A non-selective cyclooxygenase (COX) inhibitor for treatment of non-infectious, non-necrotising anterior scleritis - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. What is the mechanism of Flurbiprofen Axetil? [synapse.patsnap.com]
- 11. jpp.krakow.pl [jpp.krakow.pl]
- 12. R-Flurbiprofen Traps Prostaglandins within Cells by Inhibition of Multidrug Resistance-Associated Protein-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NO-releasing NSAIDs suppress NF-κB signaling in vitro and in vivo through S-nitrosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Small Molecule NF-κB Pathway Inhibitors in Clinic [mdpi.com]
